3-Amino-1-cyclopropylpiperidin-2-one;hydrochloride
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Overview
Description
3-Amino-1-cyclopropylpiperidin-2-one hydrochloride is a chemical compound with the CAS Number: 2551114-53-3 . It has a molecular weight of 190.67 . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for 3-Amino-1-cyclopropylpiperidin-2-one hydrochloride is1S/C8H14N2O.ClH/c9-7-2-1-5-10 (8 (7)11)6-3-4-6;/h6-7H,1-5,9H2;1H
. This code provides a standard way to encode the compound’s molecular structure. It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .
Scientific Research Applications
Organo- and Hydrogels Derived from Cyclo(L-Tyr-L-Lys) and Its ε-Amino Derivatives
Cyclo(L-Tyr-L-Lys) and its ε-amino derivatives exhibit potential as organo- and hydrogelators, with their gelation abilities varying by solvent and concentration. These compounds form self-assembled fibrillar networks, with hydrogen-bonding playing a crucial role in their aggregation. This research highlights the structural and functional versatility of amino derivatives in creating robust hydrogels, applicable in materials science and drug delivery systems (Xie et al., 2009).
Diversity Synthesis of N-substituted 2-amino-1,6-naphthyridine Derivatives
The development of new N-substituted 2-amino-1,6-naphthyridine derivatives via a one-pot reaction demonstrates the versatility of amino compounds in synthetic chemistry. These compounds are synthesized with excellent yields, showcasing the potential for rapid, efficient production of biomedically relevant molecules (Han et al., 2010).
Conformation and Anion Binding Properties of Cyclic Hexapeptides
Research into cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits explores their solubility, conformation, and receptor properties. This study provides insights into the design of receptor-specific ligands and the potential for developing novel therapeutic agents (Kubik & Goddard, 2002).
Synthesis and Crystal Structures of β-Oligopeptides
The research on β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid highlights the potential for developing peptides with unique structural motifs. These studies contribute to the understanding of peptide structure and function, with implications for drug design and protein engineering (Abele et al., 1999).
Total Synthesis of (+)-Aloperine
The synthesis of (+)-aloperine, involving an intramolecular Diels−Alder reaction with a N-silylamine linkage, underscores the significance of novel synthetic routes in accessing complex natural products. This approach may inspire the development of new synthetic methodologies for pharmaceuticals (Brosius et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-cyclopropylpiperidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-2-1-5-10(8(7)11)6-3-4-6;/h6-7H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNMQUSJLEKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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